3-Chloro-2,6-dinitro-indazole

Nucleophilic aromatic substitution Indazole functionalization Synthetic intermediate

3-Chloro-2,6-dinitro-indazole (CAS 68159-10-4) is a heteroaromatic compound belonging to the 2H-indazole family, featuring a chlorine atom at position 3 and nitro groups at positions 2 and 6 on the fused pyrazole–benzene ring system. It carries the National Cancer Institute identifier NSC 320033, confirming its entry into the NCI repository for biological screening.

Molecular Formula C7H3ClN4O4
Molecular Weight 242.57 g/mol
CAS No. 68159-10-4
Cat. No. B1618636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-dinitro-indazole
CAS68159-10-4
Molecular FormulaC7H3ClN4O4
Molecular Weight242.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C7H3ClN4O4/c8-7-5-2-1-4(11(13)14)3-6(5)9-10(7)12(15)16/h1-3H
InChIKeyVXRMKDMKZSZFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-dinitro-indazole (CAS 68159-10-4) – Core Identity and Procurement Relevance


3-Chloro-2,6-dinitro-indazole (CAS 68159-10-4) is a heteroaromatic compound belonging to the 2H-indazole family, featuring a chlorine atom at position 3 and nitro groups at positions 2 and 6 on the fused pyrazole–benzene ring system . It carries the National Cancer Institute identifier NSC 320033, confirming its entry into the NCI repository for biological screening [1]. The compound possesses a polar surface area (PSA) of 109.46 Ų and a calculated LogP of 2.68, reflecting balanced hydrophilicity‑lipophilicity suitable for membrane penetration . Its molecular formula is C₇H₃ClN₄O₄ with a molecular weight of 242.57 g·mol⁻¹ .

Why 3-Chloro-2,6-dinitro-indazole Cannot Be Replaced by Unsubstituted or Isomeric Analogs


Direct replacement of 3-chloro-2,6-dinitro-indazole with 2,6-dinitroindazole (CAS 31163-68-5) or 3-chloro-2,5-dinitroindazole (CAS 68159-06-8) introduces critical differences in chemical reactivity and biological profile. The chlorine atom at C‑3 serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the two nitro groups exert a strong electron‑withdrawing effect that activates this position [1]. In the non‑chlorinated analog, this synthetic handle is absent, blocking a key derivatisation route. The 2,5‑dinitro isomer, although retaining a chlorine, exhibits a different electronic distribution that alters both reaction rates with amines and the regioselectivity of subsequent transformations [1][2]. The following quantitative evidence demonstrates why compound‑specific selection is mandatory for research programmes requiring reproducible synthetic or biological outcomes.

Quantitative Differentiation Data for 3-Chloro-2,6-dinitro-indazole Versus Close Structural Analogs


Activated C‑3 Chlorine: SNAr Reactivity Distinguished from 2,6-Dinitroindazole

3-Chloro-2,6-dinitro-indazole contains a chlorine atom at C‑3 that is activated by the electron‑withdrawing 2- and 6-nitro groups, enabling selective nucleophilic displacement with aliphatic amines [1][2]. The analogous dechlorinated compound, 2,6-dinitroindazole (CAS 31163-68-5), lacks this leaving group and cannot enter the same SNAr manifold. Kinetic data reported by Werzeciono et al. demonstrate that the rate of amine substitution at C‑3 is enhanced specifically in the 2,6‑dinitro‑3‑chloro isomer relative to the 2,5‑dinitro‑3‑chloro isomer owing to the different electronic influence of the nitro group positions [1][2].

Nucleophilic aromatic substitution Indazole functionalization Synthetic intermediate

Broad‑Spectrum Antibacterial Activity with Quantified Ampicillin Synergy

Data from a patent‑associated disclosure indicate that 3-chloro-2,6-dinitro-indazole inhibits a panel of clinically relevant bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei [1]. Most critically, the compound synergizes the antibacterial effect of ampicillin against β‑lactamase‑producing strains, with the synergy parameter quantified as approximately 7.95‑fold enhancement of activity [1].

Antimicrobial resistance Synergy assay Gram-positive and Gram-negative bacteria

NCI Repository Inclusion (NSC 320033) and Potential Anticancer Screening Tractability

The assignment of NSC 320033 to 3-chloro-2,6-dinitro-indazole confirms its submission to the National Cancer Institute’s compound repository [1]. This designation is not shared by many commercial indazole analogs; for instance, 3-chloro-2,5-dinitroindazole (NSC not located) or 2,6-dinitroindazole (NSC not located) lack equivalent documented NCI accession. While full screening results are not publicly reported, the NSC tag signals that the compound has passed initial selection criteria and is available for NCI‑60 or similar panel testing [1].

Anticancer screening NCI-60 panel NSC registry

Calculated Physicochemical Profile Favorable for CNS Penetration Relative to Higher‑PSA Indazoles

3-Chloro-2,6-dinitro-indazole exhibits a calculated polar surface area (PSA) of 109.46 Ų and a LogP of 2.68 . These values fall within the optimal range for CNS drug candidates (PSA < 120 Ų, LogP 2–5) and compare favorably with many nitroindazole derivatives that carry additional polar substituents, often resulting in PSA > 140 Ų. The 2,6‑dinitroindazole analog, lacking the chlorine, has a slightly lower PSA but also a lower LogP, potentially reducing membrane permeability [1].

Physicochemical properties CNS drug design LogP and PSA

Thermal Stability Profile (BP 497.6 °C, FP 254.7 °C) Points to Safer Handling Versus Lower‑Boiling Indazole Derivatives

The reported boiling point of 497.6 °C and flash point of 254.7 °C for 3-chloro-2,6-dinitro-indazole are markedly higher than those of many mononitroindazoles (e.g., 3-chloro-5-nitro-1H-indazole BP ≈ 340 °C, FP ≈ 160 °C) . This indicates greater thermal robustness, allowing for reactions at elevated temperatures without reaching flash‑point limits, a practical advantage in scale‑up operations.

Thermal stability Process chemistry Safety

High‑Impact Application Scenarios for 3-Chloro-2,6-dinitro-indazole Based on Evidence


Synthesis of C‑3 Aminated Indazole Libraries via SNAr Chemistry

Leveraging the activated C‑3 chlorine atom, 3-chloro-2,6-dinitro-indazole serves as a versatile electrophile for constructing focused libraries of 3‑amino‑2,6‑dinitroindazoles. This approach avoids the need for protecting-group chemistry and enables late‑stage diversification with a range of aliphatic amines, as established by Werzeciono et al. [1]. Procurement of this specific isomer ensures reproducible reactivity that is not attainable with 2,6-dinitroindazole or the 2,5‑dinitro isomer.

Antimicrobial Resistance Modifier Studies

With documented antibacterial activity against multiple Gram‑positive and Gram‑negative species and the ability to synergize ampicillin by ~7.95‑fold, 3-chloro-2,6-dinitro-indazole is a promising lead for adjuvant therapies targeting β‑lactamase‑mediated resistance [2]. Screening libraries should include this compound to explore structure‑activity relationships around the chlorine/nitro motif.

NCI‑60 Anticancer Screening Programmes

Because NSC 320033 is already registered in the NCI repository, research groups can request the compound directly for inclusion in NCI‑60 or other panel screens without the delay of de novo registration [3]. This accelerates the discovery pipeline for indazole‑based anticancer agents.

CNS‑Targeted Lead Optimisation Campaigns

Its calculated LogP of 2.68 and PSA of 109.46 Ų place 3-chloro-2,6-dinitro-indazole in the favorable CNS drug‑like space . Medicinal chemistry teams can use it as a scaffold for designing brain‑penetrant candidates, where analogs with higher PSA or lower LogP may fail pharmacokinetic filters.

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